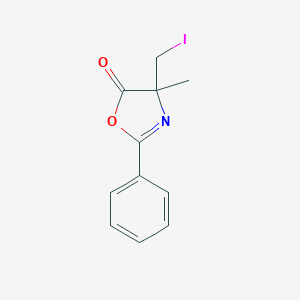![molecular formula C9H17NO5 B069549 (2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid CAS No. 174282-86-1](/img/structure/B69549.png)
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, commonly known as Boc-Ser(OiPr)-OH, is a derivative of serine, an amino acid that is essential for protein synthesis. Boc-Ser(OiPr)-OH is widely used in chemical synthesis, particularly in the preparation of peptides and proteins. It is also used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds.
Mécanisme D'action
Boc-Ser(OiPr)-OH does not have a specific mechanism of action, as it is primarily used as a building block in the synthesis of peptides and proteins. However, Boc-Ser(OiPr)-OH can affect the structure and function of various biomolecules, which can in turn affect the behavior of biological systems.
Effets Biochimiques Et Physiologiques
Boc-Ser(OiPr)-OH does not have any significant biochemical or physiological effects on its own, as it is primarily used as a building block in the synthesis of peptides and proteins. However, peptides and proteins synthesized using Boc-Ser(OiPr)-OH can have a variety of biochemical and physiological effects, depending on their structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Ser(OiPr)-OH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it can be used to prepare a wide variety of peptides and proteins. It is also stable and can be stored for long periods of time. However, Boc-Ser(OiPr)-OH has some limitations. It can be expensive to synthesize or purchase, and it may not be suitable for use in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving Boc-Ser(OiPr)-OH. One area of interest is the development of new methods for synthesizing and purifying Boc-Ser(OiPr)-OH and other amino acid derivatives. Another area of interest is the development of new peptides and proteins that can be used for therapeutic purposes. Additionally, researchers may continue to study the structure and function of various biomolecules using peptides and proteins synthesized using Boc-Ser(OiPr)-OH.
Méthodes De Synthèse
Boc-Ser(OiPr)-OH can be synthesized using a variety of methods, including the Fmoc/tBu strategy, the Boc/tBu strategy, and the Boc/HOBt strategy. In the Fmoc/tBu strategy, serine is first protected with the Fmoc group, and then the hydroxyl group is protected with the tBu group. The Fmoc group is then removed, and the tBu group is replaced with the Boc group. The resulting Boc-Ser(OiPr)-OH can be purified using column chromatography or other methods.
Applications De Recherche Scientifique
Boc-Ser(OiPr)-OH is widely used in scientific research to study the mechanism of action, biochemical and physiological effects, and potential therapeutic applications of various compounds. For example, Boc-Ser(OiPr)-OH can be used as a building block in the synthesis of peptides and proteins, which can be used to study the structure and function of various biomolecules. Boc-Ser(OiPr)-OH can also be used to study the effects of various compounds on biological systems, such as enzymes, receptors, and ion channels.
Propriétés
Numéro CAS |
174282-86-1 |
|---|---|
Nom du produit |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic Acid |
Formule moléculaire |
C9H17NO5 |
Poids moléculaire |
219.23 g/mol |
Nom IUPAC |
(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-5(6(11)7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6-/m0/s1 |
Clé InChI |
ZIMQJAVPQRKBTD-WDSKDSINSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C(C(=O)O)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



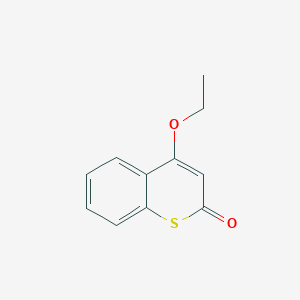

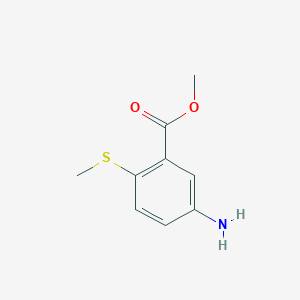
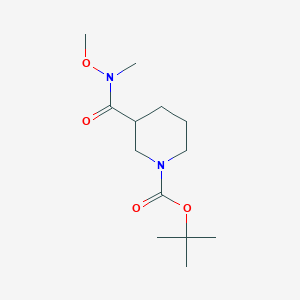
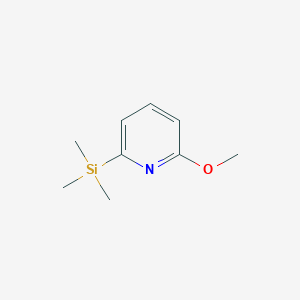
![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)
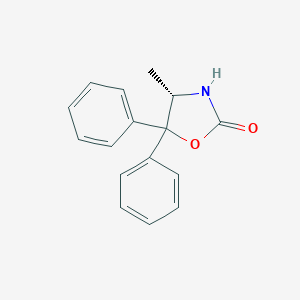
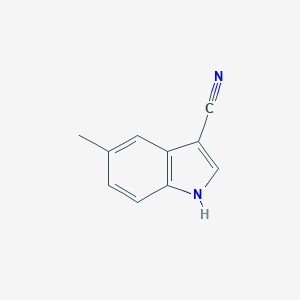
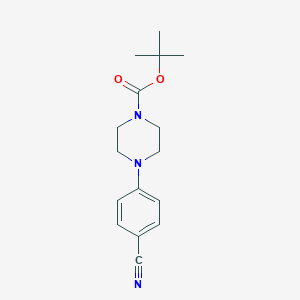
![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)
![3-Ethylfuro[3,2-c]pyridine](/img/structure/B69485.png)
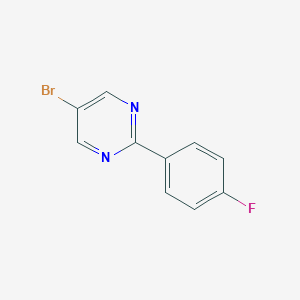
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B69492.png)
